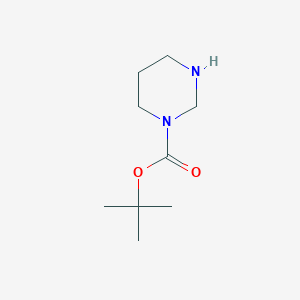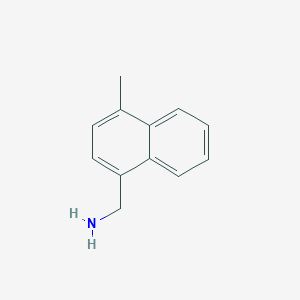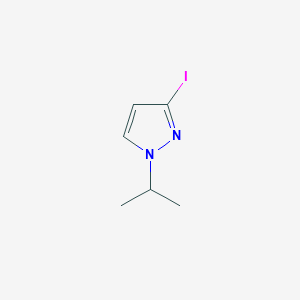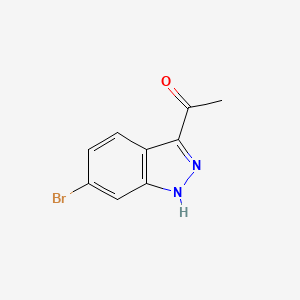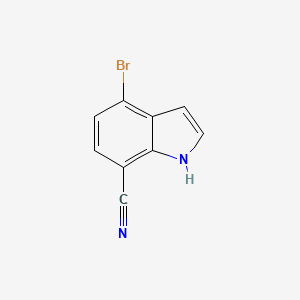
2-(4-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Descripción general
Descripción
The compound “2-(4-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is an organoboron compound. Organoboron compounds are widely used in organic chemistry for the synthesis of various carbon-based compounds . The bromomethyl and fluorophenyl groups suggest that this compound could be used as a building block in the synthesis of more complex molecules.
Aplicaciones Científicas De Investigación
Drug Design and Development
This compound is a boronic acid ester, which is a class of compounds that have garnered interest in the field of drug design. They are particularly valued as potential boron-carriers for neutron capture therapy . This therapy is a non-invasive treatment for cancer, where boron-containing compounds are accumulated in cancer cells and then irradiated with neutrons, leading to cell destruction.
Drug Delivery Systems
Due to their ability to form reversible covalent bonds with sugars, boronic acid esters are explored for use in drug delivery systems . They can be engineered to release therapeutic agents in response to the sugar levels in the body, making them suitable for targeted delivery, such as in diabetes management.
Development of Enzyme Inhibitors
Boronic acid esters are investigated for their potential as enzyme inhibitors . They can mimic the transition state of a substrate in an enzyme-catalyzed reaction, thereby inhibiting the enzyme’s activity. This application is significant in the development of new treatments for diseases where enzyme regulation is crucial.
Polymer Chemistry
In polymer chemistry, boronic acid esters serve as cross-linking agents . They can form stable complexes with diols, which are useful in creating polymers with dynamic and reversible bonding capabilities. This property is beneficial for creating self-healing materials.
Analytical Chemistry
4-Bromomethyl-2-fluorophenylboronic acid pinacol ester: is used in analytical chemistry for the quantification of sugars and other diol-containing compounds . The boronic ester forms complexes with diols, which can then be detected and quantified using various analytical techniques.
Synthesis of Organic Molecules
This compound is utilized in organic synthesis , particularly in Suzuki-Miyaura coupling reactions . It acts as a boron source for the cross-coupling of various organic substrates, leading to the formation of biaryl compounds, which are core structures in many organic molecules.
Sensor Development
Boronic acid esters are used in the development of chemical sensors , especially for detecting saccharides . The reversible interaction with sugars makes them ideal for creating sensors that can detect changes in sugar concentrations, with applications in medical diagnostics.
Neutron Capture Therapy (BNCT)
As mentioned earlier, this compound’s role as a boron-carrier makes it a candidate for BNCT . Research is ongoing to improve the selectivity and biocompatibility of boron-carriers to enhance the efficacy of BNCT for cancer treatment.
Propiedades
IUPAC Name |
2-[4-(bromomethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BBrFO2/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-15)7-11(10)16/h5-7H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCYLABQSVWXGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BBrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682390 | |
| Record name | 2-[4-(Bromomethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
1029439-49-3 | |
| Record name | 2-[4-(Bromomethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




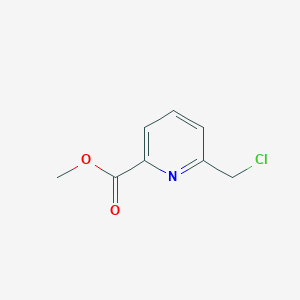
![Methyl 4-bromobenzo[d]thiazole-2-carboxylate](/img/structure/B1523607.png)
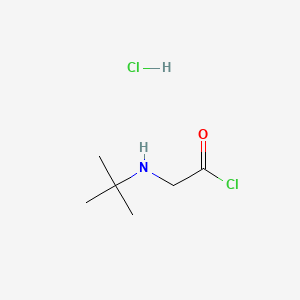

![1H-Pyrrolo[3,2-c]pyridine-7-carboxylic acid](/img/structure/B1523612.png)
